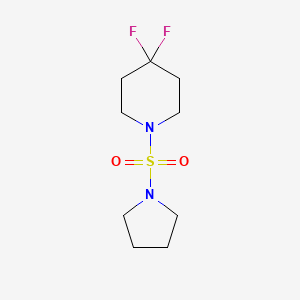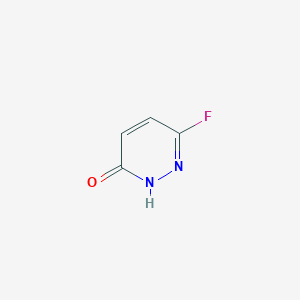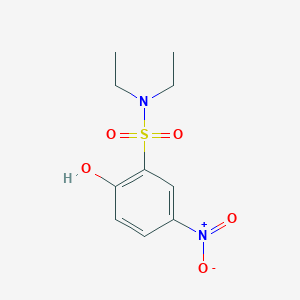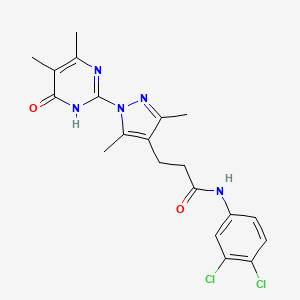
4,4-二氟-1-(吡咯烷-1-基磺酰基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a piperidine ring substituted with difluoro and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinct chemical behavior and biological activity.
科学研究应用
4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the difluoro and pyrrolidin-1-ylsulfonyl groups. One common approach is to start with a suitable piperidine precursor and introduce the difluoro substituents through halogenation reactions. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce production costs .
化学反应分析
Types of Reactions
4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .
作用机制
The mechanism of action of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoro and pyrrolidin-1-ylsulfonyl groups contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 4-Fluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine
- 4,4-Dichloro-1-(pyrrolidin-1-ylsulfonyl)piperidine
- 4,4-Difluoro-1-(morpholin-1-ylsulfonyl)piperidine
Uniqueness
What sets 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine apart from similar compounds is the presence of both difluoro and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. These groups enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
4,4-difluoro-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2S/c10-9(11)3-7-13(8-4-9)16(14,15)12-5-1-2-6-12/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGOXDLWARKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)
![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)


![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

